molecular formula C7H5F3N4 B13687634 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile

2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B13687634
M. Wt: 202.14 g/mol
InChI Key: CJRITCYDPOTROI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F3N3. It is known for its unique structure, which includes a hydrazinyl group, a trifluoromethyl group, and a nicotinonitrile core.

Preparation Methods

The synthesis of 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-(trifluoromethyl)nicotinonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: It is explored as a potential drug candidate due to its ability to modulate specific molecular pathways. Studies focus on its pharmacokinetics, toxicity, and therapeutic efficacy.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions result in the modulation of various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

2-hydrazinyl-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-2-1-4(3-11)6(13-5)14-12/h1-2H,12H2,(H,13,14)

InChI Key

CJRITCYDPOTROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)NN)C(F)(F)F

Origin of Product

United States

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